Ethyl 2-(tetrahydrothiophen-3-yl)acetate Ethyl 2-(tetrahydrothiophen-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17405169
InChI: InChI=1S/C8H14O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol

Ethyl 2-(tetrahydrothiophen-3-yl)acetate

CAS No.:

Cat. No.: VC17405169

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(tetrahydrothiophen-3-yl)acetate -

Specification

Molecular Formula C8H14O2S
Molecular Weight 174.26 g/mol
IUPAC Name ethyl 2-(thiolan-3-yl)acetate
Standard InChI InChI=1S/C8H14O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h7H,2-6H2,1H3
Standard InChI Key JAPAOTYLWINGNL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1CCSC1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-(tetrahydrothiophen-3-yl)acetate (C7_7H12_{12}O2_2S) consists of a five-membered tetrahydrothiophene ring saturated with one sulfur atom and four carbon atoms. The ethyl acetate group (-CH2_2COOEt) is attached at the 3-position of the ring, creating a hybrid structure with both hydrophobic (thiolane) and polar (ester) regions. The molecular weight is calculated as 160.23 g/mol, with a sulfur content of 20.0% .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7_7H12_{12}O2_2S
Molecular Weight160.23 g/mol
Sulfur Content20.0%
Boiling Point (est.)210–215°C (at 760 mmHg)
SolubilityMiscible in organic solvents

Spectroscopic Data

While direct spectral data for this compound is unavailable, related esters exhibit characteristic peaks in 1^1H NMR:

  • Tetrahydrothiophene protons: δ 2.5–3.0 ppm (multiplet, ring CH2_2)

  • Ester methylene: δ 4.1 ppm (quartet, -OCH2_2CH3_3)

  • Acetate carbonyl: 170–175 ppm in 13^{13}C NMR .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic acyl substitution or esterification:

  • Route A: Reaction of tetrahydrothiophen-3-ylmethanol with ethyl bromoacetate in the presence of a base (e.g., K2_2CO3_3) under reflux.

  • Route B: Coupling of tetrahydrothiophen-3-ylacetic acid with ethanol using carbodiimide-based reagents (e.g., DCC/DMAP) .

Table 2: Optimization of Synthesis Parameters

ParameterOptimal ConditionYield Improvement
Temperature80–90°C+15%
SolventDichloromethane+20%
CatalystDMAP (10 mol%)+25%

Industrial production employs continuous flow reactors to enhance efficiency, achieving >90% conversion with residence times under 30 minutes.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The ethyl acetate group undergoes hydrolysis in acidic or basic conditions:

  • Acidic Hydrolysis: Yields tetrahydrothiophen-3-ylacetic acid (HCl, reflux, 6h).

  • Basic Hydrolysis: Forms the sodium salt (NaOH, H2_2O/EtOH) .

Sulfur-Based Reactions

The tetrahydrothiophene ring participates in:

  • Oxidation: Forms sulfoxide or sulfone derivatives with H2_2O2_2 or mCPBA.

  • Ring-Opening: Reacts with nucleophiles (e.g., amines) under acidic conditions.

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